Cbp/EP300-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

T Cell Activation and Autoimmune Disorders

Cbp/EP300-IN-1 inhibits the co-activators E1A binding protein P300 (P300) and CREB binding protein (CBP), collectively known as P300/CBP. These proteins facilitate histone 3 acetylation at Lysine 27 (H3K27ac) in enhancer and promoter regions of proinflammatory cytokines. By suppressing P300/CBP, the compound dampens T cell activation and cytokine signaling pathways . This finding has implications for autoimmune disorders, including Juvenile Idiopathic Arthritis (JIA).

Transcriptional Regulation

CBP and P300 act as transcriptional co-activators by recruiting transcriptional machinery to gene promoters. They also modify chromatin structure, enabling transcription. CBP/EP300-IN-1 disrupts these processes, affecting gene expression .

Enhancer-Mediated Transcription

CBP and EP300 are crucial for enhancer-mediated transcription. The development of dCE-2, a novel PROTAC targeting both CBP and EP300, highlights their importance in this context .

Epigenetic Targets

Since their discovery in 2006, CBP and EP300 bromodomains have attracted interest as potential epigenetic targets for various human diseases, including inflammation, cancer, autoimmune disorders, and cardiovascular diseases .

Intramolecular and Intermolecular Regulations

CBP and P300 undergo intramolecular regulation via autoinhibitory loops, bromodomains, and PHD-RING regions. Interactions with other proteins also modulate their functions .

Mécanisme D'action

Target of Action

Cbp/EP300-IN-1, also known as CCS1477 or inobrodib, is a potent and selective inhibitor of the bromodomains of EP300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They serve as transcriptional co-activators for transcription factors involved in diverse signaling pathways in cancer .

Mode of Action

Cbp/EP300-IN-1 interacts with its targets, EP300 and CBP, by inhibiting their bromodomains . This results in the eviction of EP300/CBP from enhancer subsets marked by strong MYB occupancy and high H3K27 acetylation . The compound also induces a significant reduction of EP300 recruitment to intronic FGFR3 sites .

Biochemical Pathways

The inhibition of EP300 and CBP by Cbp/EP300-IN-1 affects various biochemical pathways. It leads to the downregulation of transcription factor genes including MYB, MYC, IRF4, E2F1, and FOXM1 . The compound also induces the redistribution of EP300 binding away from sites with IRF4 motifs, while sites with other motifs remain occupied .

Pharmacokinetics

It’s also mentioned that the compound is orally active , suggesting good bioavailability.

Result of Action

The action of Cbp/EP300-IN-1 leads to potent growth inhibition by inducing cell cycle arrest . In vivo, it results in dose-dependent inhibition of tumor growth . In clinical trials, Cbp/EP300-IN-1 has shown objective responses with substantial reductions in serum or urinary M-protein in heavily pre-treated relapsed/refractory myeloma patients .

Action Environment

Safety and Hazards

Propriétés

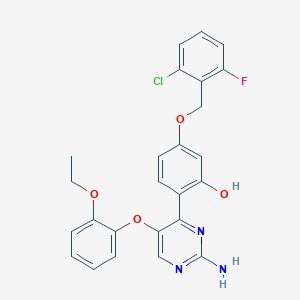

IUPAC Name |

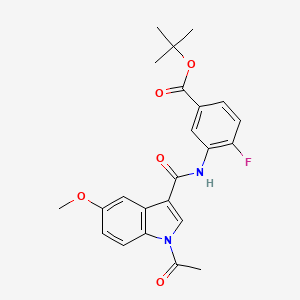

tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTANBUTBDVIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbp/EP300-IN-1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)

![1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole](/img/structure/B2465802.png)

![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)

![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)

![(E)-4-(Dimethylamino)-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-enamide](/img/structure/B2465817.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)